REACTION_CXSMILES
|
[C:1]([O:5][CH3:6])(=[O:4])[CH:2]=[CH2:3].[Br-:7].[K+].[CH3:9][OH:10]>O>[Br:7][CH:2]([CH2:3][O:10][CH3:9])[C:1]([O:5][CH3:6])=[O:4] |f:1.2|
|
Name
|
mercuric acetate
|
Quantity
|
480 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
139 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
|
Name
|
|
Quantity
|
170 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
[Br-].[K+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for 3 days at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
To the mixture, cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
A heavy oil formed
|
Type
|
CUSTOM
|
Details
|
was separated from the mixture
|
Type
|
EXTRACTION
|
Details
|
was extracted with chloroform
|
Type
|
WASH
|
Details
|
The extract was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
The filtrate was heated to 60° C.
|
Type
|
ADDITION
|
Details
|
36.9 g of bromine was added, drop-by-drop over a 2-hour period
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was cooled to 5° C.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in a rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
The liquid residue was distilled
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(=O)OC)COC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |